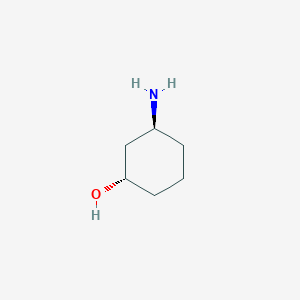
Sodium dimethyldithiocarbamate dihydrate
Vue d'ensemble
Description
Sodium dimethyldithiocarbamate dihydrate is an organosulfur compound with the chemical formula C₃H₁₀NNaO₂S₂. It is commonly used as a chemical reagent in various industrial and scientific applications. This compound appears as a white or pale yellow, water-soluble solid and is known for its role as a precursor to fungicides and rubber chemicals .
Applications De Recherche Scientifique
Sodium dimethyldithiocarbamate dihydrate has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent for transition metal ions and as a precursor to various chemical compounds.
Biology: Employed in studies involving enzyme inhibition and metal ion chelation.
Medicine: Investigated for its potential use in cancer treatment due to its ability to disrupt cell division.
Industry: Utilized in water treatment, rubber processing, and as a biocide in paints and coatings
Mécanisme D'action
Target of Action
Sodium dimethyldithiocarbamate dihydrate (NaDMDC) is a complex compound with multiple potential targets. It is known to interact with various enzymes and metal ions due to its chelating properties .
Mode of Action
NaDMDC is a chelating agent . It can bind to metal ions, altering their chemical behavior and potentially inhibiting the function of metal-dependent enzymes.
Result of Action
It is known to have fungicidal properties and is used as a precursor to fungicides and rubber chemicals . It has also been shown to inhibit the incorporation of 14C-acetate into the lipids of X. oryzae, a type of bacteria
Action Environment
The action, efficacy, and stability of NaDMDC can be influenced by various environmental factors. For example, its chelating properties can be affected by the presence of other metal ions in the environment . Additionally, factors such as pH, temperature, and the presence of other chemicals can also influence its action and stability .
Safety and Hazards
Sodium dimethyldithiocarbamate dihydrate is harmful if swallowed and causes damage to organs . It may cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects . Safety precautions include wearing protective gloves, eye protection, and face protection, and avoiding release to the environment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium dimethyldithiocarbamate dihydrate is typically synthesized by treating carbon disulfide with dimethylamine in the presence of sodium hydroxide. The reaction can be represented as follows: [ \text{CS}_2 + \text{HN(CH}_3\text{)}_2 + \text{NaOH} \rightarrow \text{NaS}_2\text{CN(CH}_3\text{)}_2 + \text{H}_2\text{O} ] The compound crystallizes from water as the dihydrate form .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure purity and yield. The process typically includes the use of high-purity reagents and precise temperature control to facilitate the crystallization of the dihydrate form .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium dimethyldithiocarbamate dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides, such as thiram.
Substitution: It can participate in nucleophilic substitution reactions, where it acts as a nucleophile.
Complexation: It forms complexes with transition metal ions, which are used in various applications.
Common Reagents and Conditions:
Oxidizing Agents: Iodine (I₂) is commonly used for oxidation reactions.
Solvents: Water and organic solvents like ethanol are used depending on the reaction type.
Temperature: Reactions are typically conducted at room temperature or slightly elevated temperatures.
Major Products:
Disulfides: Formed through oxidation.
Metal Complexes: Formed through complexation with metal ions.
Comparaison Avec Des Composés Similaires
Sodium diethyldithiocarbamate: Similar in structure but with ethyl groups instead of methyl groups.
Potassium dimethyldithiocarbamate: Similar but with potassium as the cation.
Zinc dimethyldithiocarbamate: A metal complex of dimethyldithiocarbamate with zinc.
Uniqueness: Sodium dimethyldithiocarbamate dihydrate is unique due to its high solubility in water and its ability to form stable complexes with a wide range of metal ions. This makes it particularly useful in applications requiring metal ion chelation and as a precursor to various industrial chemicals .
Propriétés
IUPAC Name |
sodium;N,N-dimethylcarbamodithioate;dihydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NS2.Na.2H2O/c1-4(2)3(5)6;;;/h1-2H3,(H,5,6);;2*1H2/q;+1;;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQVBYQPOGVWUPK-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=S)[S-].O.O.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10NNaO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


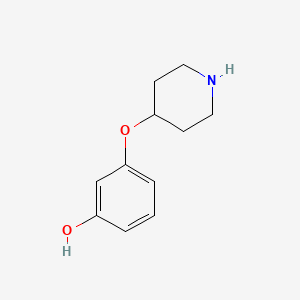
![5-Chloro-2-[4-(tert-pentyl)phenoxy]aniline](/img/structure/B3151671.png)

![Methyl 4-vinylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B3151680.png)

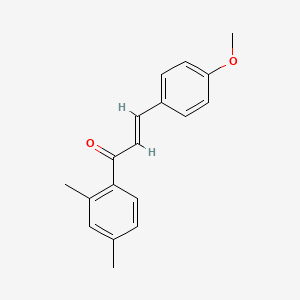
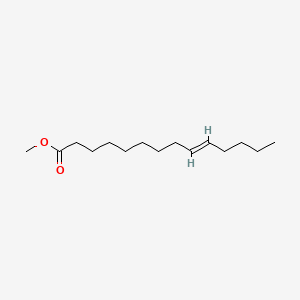

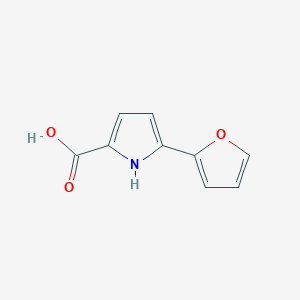
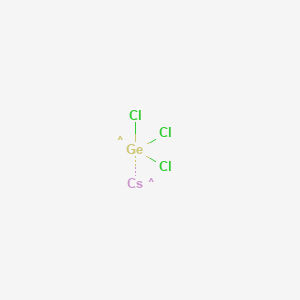

![[(Propan-2-yl)sulfamoyl]amine](/img/structure/B3151744.png)
![1H-pyrrolo[2,3-b]pyridine-3-carbonyl chloride](/img/structure/B3151750.png)
